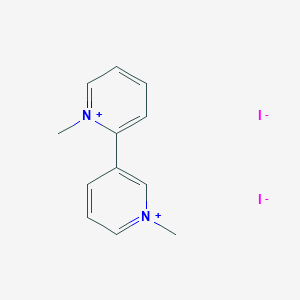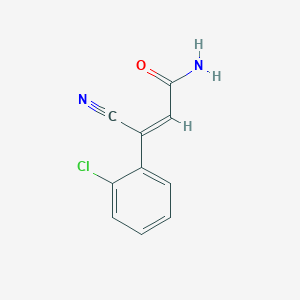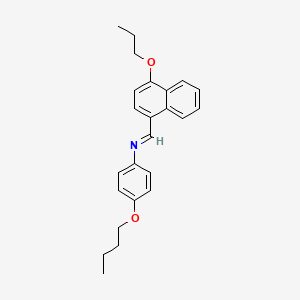![molecular formula C40H64N2S2 B14502276 N,N'-bis[(4-dodecylphenyl)methyl]ethanedithioamide CAS No. 63867-40-3](/img/structure/B14502276.png)
N,N'-bis[(4-dodecylphenyl)methyl]ethanedithioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two dodecylphenyl groups attached to an ethanedithioamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide typically involves the reaction of 4-dodecylbenzyl chloride with ethanedithioamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production of N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Industrial reactors are used to handle larger quantities of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The dodecylphenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution reagents: Electrophiles such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation products: Sulfoxides and sulfones.
Reduction products: Amines and thiols.
Substitution products: Various substituted dodecylphenyl derivatives.
科学的研究の応用
N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide involves its interaction with specific molecular targets and pathways. The compound can:
Bind to proteins: Interact with proteins and enzymes, affecting their function.
Modulate signaling pathways: Influence cellular signaling pathways, leading to various biological effects.
Induce oxidative stress: Generate reactive oxygen species (ROS) that can induce oxidative stress in cells.
類似化合物との比較
N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide can be compared with other similar compounds, such as:
N,N’-bis(4-methoxyphenyl)methyl]ethanedithioamide: Similar structure but with methoxy groups instead of dodecyl groups.
N,N’-bis(4-chlorophenyl)methyl]ethanedithioamide: Contains chlorophenyl groups instead of dodecyl groups.
Uniqueness
The uniqueness of N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide lies in its dodecylphenyl groups, which impart specific properties such as increased hydrophobicity and potential biological activity.
Conclusion
N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and properties make it a valuable subject of research in chemistry, biology, medicine, and industry.
特性
CAS番号 |
63867-40-3 |
|---|---|
分子式 |
C40H64N2S2 |
分子量 |
637.1 g/mol |
IUPAC名 |
N,N'-bis[(4-dodecylphenyl)methyl]ethanedithioamide |
InChI |
InChI=1S/C40H64N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-35-25-29-37(30-26-35)33-41-39(43)40(44)42-34-38-31-27-36(28-32-38)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24,33-34H2,1-2H3,(H,41,43)(H,42,44) |
InChIキー |
QMZGALBWYQBALG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)CNC(=S)C(=S)NCC2=CC=C(C=C2)CCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


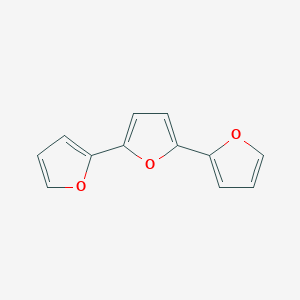
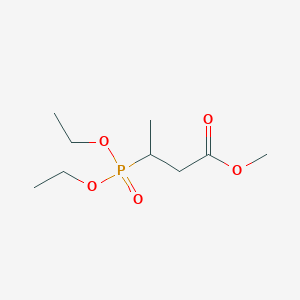
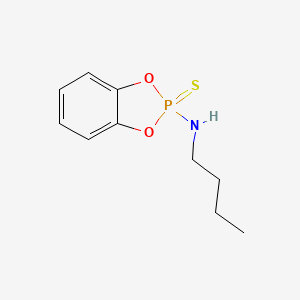
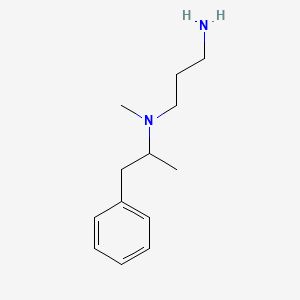
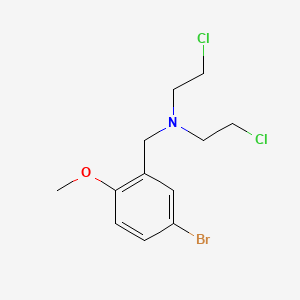
![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502239.png)
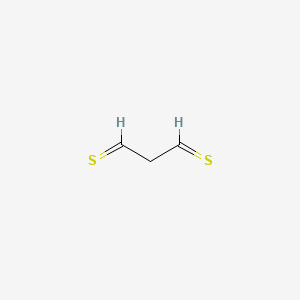
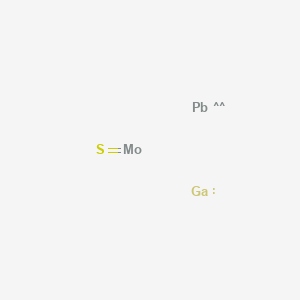

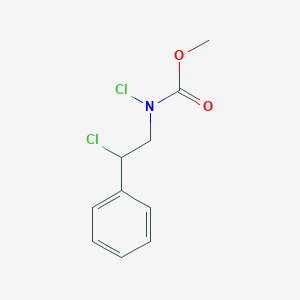
![N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N'-phenylurea](/img/structure/B14502261.png)
